molecular formula C11H18ClN3O3 B2404773 5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride CAS No. 1431966-48-1

5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride

Cat. No. B2404773
CAS RN: 1431966-48-1
M. Wt: 275.73
InChI Key: AHCHUJALHYXEGS-UHFFFAOYSA-N
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Description

This compound is a laboratory chemical . It is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of imatinib, a drug with a similar structure, involves coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent .


Molecular Structure Analysis

The molecular structure of this compound includes an isoxazole ring, a carboxylic acid group, and a 4-methylpiperazine group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in water and slightly soluble in methanol when heated . It has a melting point of 305-307°C . The compound is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have explored the synthesis of new compounds containing an N-methylpiperazine fragment, which includes derivatives of 5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid. These compounds have been synthesized for further evaluation in various applications, including pharmaceuticals (Koroleva et al., 2011).

Biochemical and Pharmacological Research

  • There has been significant interest in the biochemical properties of isoxazole derivatives. For instance, a study on isoxazole-oxazole conversion through Beckmann rearrangement has been conducted to understand the transformation of these compounds (Doleschall & Seres, 1988).
  • In the field of medicinal chemistry, 4-arylamido 3-methyl isoxazoles, which include structures related to 5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid, have been synthesized and evaluated for their antiproliferative activities against certain cell lines, indicating potential therapeutic applications (Im et al., 2015).

Potential Therapeutic Applications

  • Isoxazole derivatives, including those related to the compound , have been studied for their potential as therapeutic agents in various fields, including cancer treatment. The specific biochemical pathways and receptor interactions of these compounds are of interest for developing new drugs (Im et al., 2019).

Miscellaneous Applications

  • Studies have also been conducted on the metabolism of related compounds in biological systems, providing insights into how these chemicals interact within living organisms. This information is crucial for understanding the potential use of these compounds in medical and pharmaceutical contexts (Jiang et al., 2007).

Safety and Hazards

This compound is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3.ClH/c1-8-9(10(11(15)16)12-17-8)7-14-5-3-13(2)4-6-14;/h3-7H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCHUJALHYXEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2CCN(CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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